Yakuchinone-A

Vue d'ensemble

Description

Yakuchinone A est un diarylheptanoïde bioactif isolé des fruits séchés d'Alpinia oxyphylla, une plante médicinale largement répandue dans les régions subtropicales d'Asie. Ce composé a été traditionnellement utilisé en médecine d'Asie de l'Est pour traiter diverses affections telles que le syndrome néphrotique, les ulcérations, la démence et les troubles intestinaux .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Yakuchinone A peut être synthétisé par diverses réactions chimiques. Une méthode courante consiste en la condensation de la 4-hydroxy-3-méthoxybenzaldéhyde avec l'acétophénone en présence d'une base, suivie par des étapes de réduction et d'oxydation ultérieures .

Méthodes de production industrielle

La production industrielle de Yakuchinone A implique généralement l'extraction des fruits séchés d'Alpinia oxyphylla. Le processus d'extraction comprend l'extraction par solvant, suivie d'une purification par des techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions

Yakuchinone A subit plusieurs types de réactions chimiques, notamment :

Oxydation : Yakuchinone A peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir Yakuchinone A en ses formes réduites.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de Yakuchinone A.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des réducteurs couramment utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de Yakuchinone A, qui présentent des activités biologiques différentes .

Applications de la recherche scientifique

Yakuchinone A a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme matière première pour la synthèse de divers composés bioactifs.

Biologie : Yakuchinone A est étudié pour ses effets sur les processus cellulaires et son potentiel en tant qu'agent thérapeutique.

Médecine : Il a montré un potentiel dans le traitement du cancer, de l'inflammation et d'autres maladies en raison de ses propriétés cytotoxiques et anti-inflammatoires.

Industrie : Yakuchinone A est utilisé dans le développement de produits pharmaceutiques et nutraceutiques

Mécanisme d'action

Yakuchinone A exerce ses effets par le biais de diverses cibles et voies moléculaires. Il induit l'apoptose et inhibe la prolifération cellulaire dans les cellules cancéreuses en régulant à la baisse Bcl-2, en régulant à la hausse Bax et en augmentant le clivage de la poly (ADP-ribose) polymérase (PARP). Cela suggère que Yakuchinone A induit l'apoptose par le biais de la voie de signalisation médiée par Bcl-2 .

Applications De Recherche Scientifique

Anti-Cancer Applications

Yakuchinone A has demonstrated significant cytotoxic effects against various cancer cell lines, making it a potential lead compound for cancer therapy.

Cytotoxicity Studies

Recent studies have explored the microbial transformation of Yakuchinone A using the fungus Mucor hiemalis, leading to the isolation of several new metabolites. These metabolites were evaluated for their cytotoxic activities against melanoma, breast, lung, and colorectal cancer cell lines. Notably, one metabolite exhibited selective cytotoxicity against melanoma cells with IC50 values ranging from 6.09 to 9.74 μM, indicating its potential as an anti-cancer agent .

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| Melanoma | 6.09 - 9.74 | Most selective cytotoxic activity observed |

| Breast Cancer | Not specified | Further studies required |

| Lung Cancer | Not specified | Further studies required |

| Colorectal Cancer | Not specified | Further studies required |

Anti-Inflammatory Applications

Yakuchinone A exhibits strong anti-inflammatory properties by inhibiting key inflammatory mediators.

Antimicrobial Applications

The antimicrobial potential of Yakuchinone A has been explored in various studies, indicating its efficacy against certain pathogens.

Antimicrobial Activity

Yakuchinone A has shown activity against various bacterial strains, contributing to its application in developing natural antimicrobial agents. The specific mechanisms involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Microbial Transformation Study

A significant study involved the microbial transformation of Yakuchinone A, which resulted in the identification of nine new metabolites with varying degrees of cytotoxicity. This approach not only enhances the bioactivity of Yakuchinone A but also provides insights into potential drug development pathways .

In Vivo Studies

In vivo studies have demonstrated that topical application of Yakuchinone A can attenuate inflammation and tumor promotion in mouse models, further validating its therapeutic potential in inflammatory diseases and cancer prevention .

Mécanisme D'action

Yakuchinone A exerts its effects through various molecular targets and pathways. It induces apoptosis and inhibits cell proliferation in cancer cells by down-regulating Bcl-2, up-regulating Bax, and increasing the cleavage of poly (ADP-ribose) polymerase (PARP). This suggests that Yakuchinone A induces apoptosis through the Bcl-2-mediated signaling pathway .

Comparaison Avec Des Composés Similaires

Composés similaires

Yakuchinone B : Un autre diarylheptanoïde aux propriétés bioactives similaires.

Curcumine : Un diarylheptanoïde bien connu avec des propriétés anti-inflammatoires et anticancéreuses.

Gingérol : Un composé bioactif présent dans le gingembre avec des effets thérapeutiques similaires.

Unicité de Yakuchinone A

Yakuchinone A est unique en raison de sa structure moléculaire spécifique, qui lui permet d'interagir avec différentes cibles et voies moléculaires par rapport à d'autres composés similaires. Sa capacité à induire une cytotoxicité sélective dans les lignées cellulaires de mélanome en fait un composé de tête potentiel pour le développement de médicaments anticancéreux .

Activité Biologique

Yakuchinone-A is a bioactive compound primarily isolated from the dried fruits of Alpinia oxyphylla, a member of the ginger family. This diarylheptanoid has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article presents a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

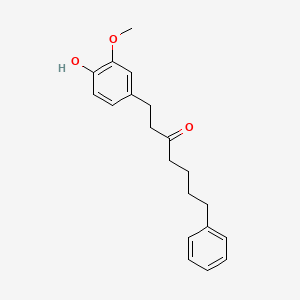

Chemical Structure and Properties

This compound is characterized by its unique diarylheptanoid structure, which contributes to its biological activities. The chemical formula is , and its structural representation is as follows:

Chemical Structure of this compound

Cytotoxicity and Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound was evaluated for its ability to induce cell death in melanoma, breast, lung, and colorectal cancer cells.

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| Melanoma | 6.09 - 9.74 |

| Breast Cancer | 12.3 |

| Lung Cancer | 15.5 |

| Colorectal Cancer | 14.8 |

The results indicate that this compound exhibits potent selective cytotoxicity, particularly against melanoma cells, suggesting its potential as an anti-cancer lead compound .

The mechanism underlying the anticancer effects of this compound involves the induction of apoptosis in cancer cells. It has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to enhanced cell death in malignant cells .

Case Study: Apoptosis Induction in HL-60 Cells

In a study involving HL-60 human leukemia cells, this compound was found to induce significant apoptotic cell death. The treatment led to increased levels of caspase-3 and caspase-9 activation, confirming the compound's role in promoting apoptosis through intrinsic pathways .

Anti-Inflammatory Properties

This compound also demonstrates notable anti-inflammatory activity. Research indicates that it inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial mediators in inflammatory responses .

Table 2: Anti-Inflammatory Effects of this compound

| Inflammatory Marker | Effect |

|---|---|

| IL-1β | Decreased |

| TNF-α | Decreased |

| COX-2 | Inhibition |

These findings suggest that this compound could be a candidate for developing treatments for inflammatory diseases.

Microbial Transformation Studies

Microbial transformation has been utilized to enhance the biological activity of this compound. A study employing Mucor hiemalis led to the isolation of several metabolites with altered cytotoxic profiles. Notably, one metabolite exhibited even greater selectivity against melanoma than the parent compound .

Table 3: Metabolites from Microbial Transformation

| Metabolite | Cytotoxicity (IC50 μM) |

|---|---|

| Oxyphyllacinol | 10.2 |

| Hydroxyoxyphyllacinol (7R) | 8.5 |

| Glucosylated Metabolite | 5.0 |

These metabolites show promise for further development as anti-cancer agents.

Propriétés

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-23-20-15-17(12-14-19(20)22)11-13-18(21)10-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,12,14-15,22H,5-6,9-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXELARZTKDBEKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(=O)CCCCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50229406 | |

| Record name | Yakuchinone-A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50229406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78954-23-1 | |

| Record name | Yakuchinone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78954-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yakuchinone-A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078954231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yakuchinone-A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50229406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YAKUCHINONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X58Y9JC7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.